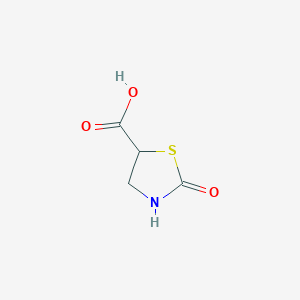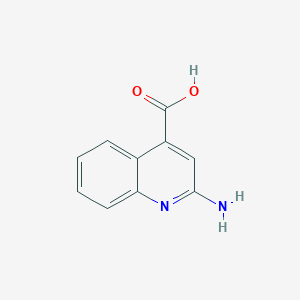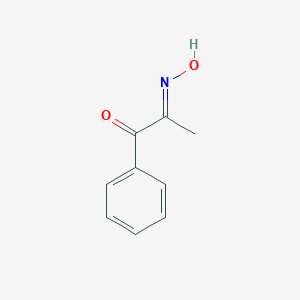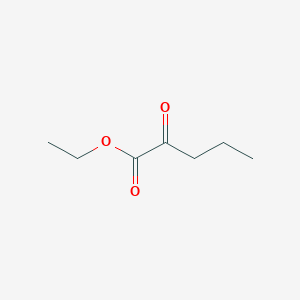
2-Oxovalérate d'éthyle
Vue d'ensemble
Description
Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, is an organic compound with the molecular formula C7H12O3. It is a colorless to pale yellow liquid with a slightly fruity odor. This compound is a member of the class of carboxylic acid esters and is commonly used in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
Ethyl 2-oxovalerate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate , is an organic compound that plays a role in various biochemical processes. Its primary targets are enzymes involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .
Mode of Action
The compound interacts with its targets by inhibiting several enzymes, including acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine . It also inhibits the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of several fatty acid amides, including anandamide . In addition, Ethyl 2-oxovalerate has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of several monoamine neurotransmitters, including serotonin and dopamine .
Biochemical Pathways
Ethyl 2-oxovalerate is involved in the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including the route of administration, the presence of other compounds, and individual variations in metabolism and excretion .
Result of Action
The molecular and cellular effects of Ethyl 2-oxovalerate’s action are complex and depend on the specific biochemical pathways and targets involved. For example, by inhibiting acetylcholinesterase, Ethyl 2-oxovalerate could potentially increase the levels of acetylcholine in the synaptic cleft, affecting neurotransmission . By inhibiting FAAH, it could influence the metabolism of fatty acid amides and their associated physiological effects .
Action Environment
The action, efficacy, and stability of Ethyl 2-oxovalerate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body . .
Analyse Biochimique
Biochemical Properties
Ethyl 2-oxovalerate plays a role in biochemical reactions, particularly in the catabolism of branched-chain amino acids (BCAAs). The largest differences observed in the levels of 2-hydroxy-3-methylvalerate, alpha-hydroxyisocaproate in media and 3-methyl-2-oxobutyrate indicate accelerated catabolism of isoleucine, leucine, and valine, respectively .
Cellular Effects
It is known that metabolites like Ethyl 2-oxovalerate can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the catabolism of BCAAs
Temporal Effects in Laboratory Settings
Metabolic Pathways
Ethyl 2-oxovalerate is involved in the metabolic pathways of BCAAs . It interacts with enzymes involved in the catabolism of isoleucine, leucine, and valine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-oxovalerate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with ethyl bromide, followed by hydrolysis of the intermediate compound. Another method involves the esterification of 2-oxopentanoic acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, ethyl 2-oxovalerate is typically produced through the esterification of 2-oxopentanoic acid with ethanol. The reaction is carried out under reflux conditions with a catalyst to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-oxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 2-oxopentanoic acid.
Reduction: It can be reduced to form 2-hydroxyvaleric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: 2-oxopentanoic acid
Reduction: 2-hydroxyvaleric acid
Substitution: Various substituted esters depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Ethyl 3-oxovalerate: Similar in structure but differs in the position of the oxo group.
Ethyl acetoacetate: Another ester with similar reactivity but different applications.
Ethyl propionylacetate: Similar ester used in different synthetic applications.
Uniqueness: Ethyl 2-oxovalerate is unique due to its specific inhibitory effects on enzymes and its versatile applications in both research and industry. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis.
Propriétés
IUPAC Name |
ethyl 2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWBBMSDMSDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198490 | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50461-74-0 | |
| Record name | Ethyl 2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50461-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

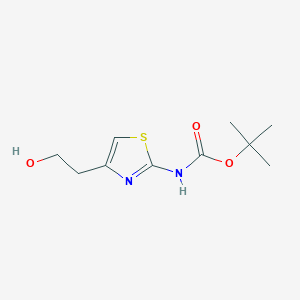
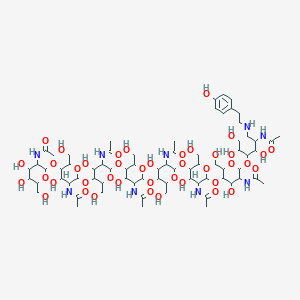
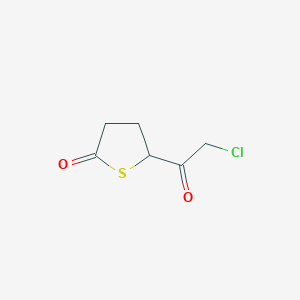
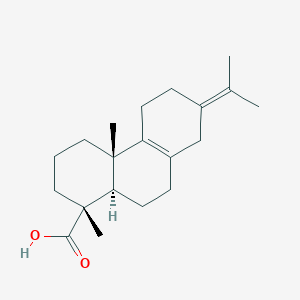


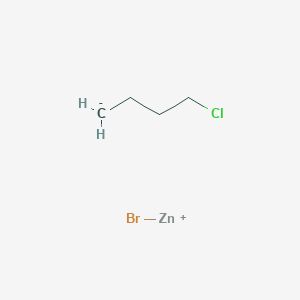
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)

